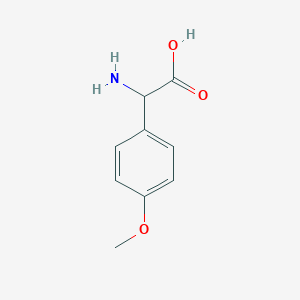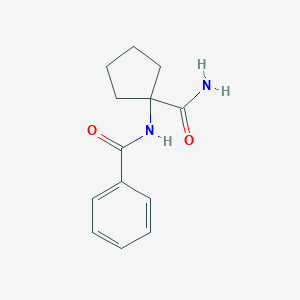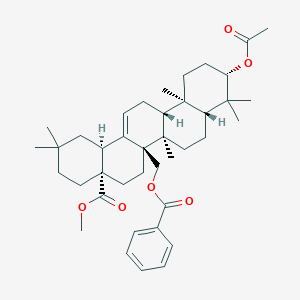
Methyl helicterilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl helicterilate is a natural compound found in the Helicteres isora plant. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of methyl helicterilate is not fully understood. However, studies have shown that it can interact with various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response. Methyl helicterilate has also been shown to interact with various enzymes and proteins involved in cancer cell growth and survival.
Biochemische Und Physiologische Effekte
Methyl helicterilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, as well as the growth and survival of cancer cells. It has also been shown to have antioxidant properties, which could potentially be used to protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl helicterilate in lab experiments is that it is a natural compound, which could potentially be safer and more effective than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl helicterilate. One area of research could be its potential use as a treatment for inflammatory diseases, such as arthritis or inflammatory bowel disease. Another area of research could be its potential use as a treatment for various types of cancer. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.
Synthesemethoden
Methyl helicterilate can be synthesized from the Helicteres isora plant through a process of extraction and purification. The plant is harvested and dried, and the leaves and stem are extracted using solvents such as ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate the methyl helicterilate compound.
Wissenschaftliche Forschungsanwendungen
Methyl helicterilate has been studied for its potential use in various scientific research applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that methyl helicterilate can inhibit the production of inflammatory cytokines, which are involved in the body's immune response to infection or injury.
Another area of research is its potential as an anti-cancer agent. Studies have shown that methyl helicterilate can induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a treatment for various types of cancer.
Eigenschaften
CAS-Nummer |
102637-01-4 |
|---|---|
Produktname |
Methyl helicterilate |
Molekularformel |
C40H56O6 |
Molekulargewicht |
632.9 g/mol |
IUPAC-Name |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
InChI-Schlüssel |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Synonyme |
methyl helicterilate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



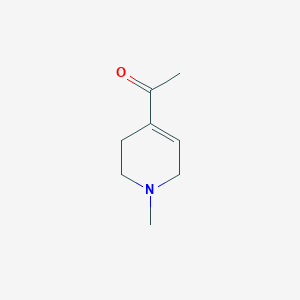
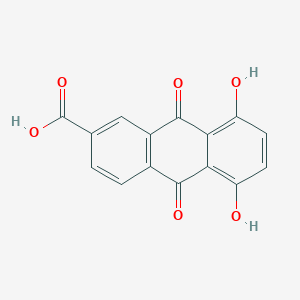
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
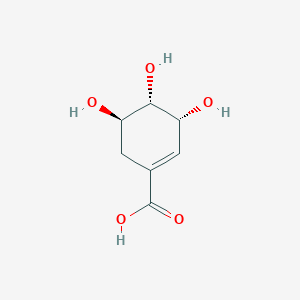
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
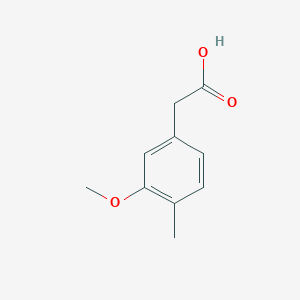
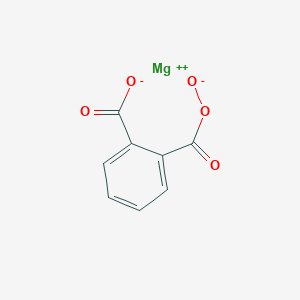
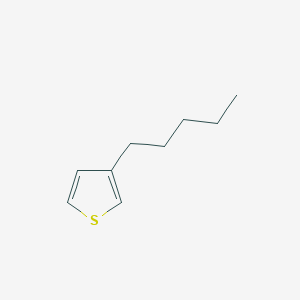

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)

